molecular formula C7H3Br2F2NO2 B2570051 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid CAS No. 2503205-17-0

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B2570051
CAS No.: 2503205-17-0
M. Wt: 330.911
InChI Key: QWLVKKKJZLJAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of bromine, fluorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of difluoroacetic acid groups. One common method involves the use of 2,6-dibromopyridine as a starting material, which undergoes a series of reactions including halogen exchange and nucleophilic substitution to introduce the difluoroacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Shares the brominated pyridine core but lacks the difluoroacetic acid group.

    2,2-Difluoroacetic Acid: Contains the difluoroacetic acid moiety but lacks the pyridine ring.

    4-Bromo-2,6-difluoropyridine: Similar structure with different halogen substitutions.

Uniqueness

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetic acid is unique due to the combination of bromine, fluorine, and pyridine in a single molecule, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO2/c8-4-1-3(2-5(9)12-4)7(10,11)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLVKKKJZLJAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.